Methyl 5-hydroxy-2-iodobenzoate
Overview
Description
Methyl 5-hydroxy-2-iodobenzoate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various methyl hydroxybenzoates and their derivatives, which can provide insights into the chemical behavior and properties of similar compounds. For instance, methyl 4-hydroxybenzoate, also known as methyl paraben, is an antimicrobial agent used in various products . Methyl p-hydroxybenzoate has been studied for its chromatographic separation and determination , and its nonlinear-optical, optical, and crystallographic properties have been characterized .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and starting materials. For example, an efficient large-scale synthesis of a derivative of methyl hydroxybenzoate for pharmaceutical applications is described, starting with commercially available compounds and involving a six-step process . Another study reports the synthesis of a novel compound from methyl 2-hydroxy-4-carboxybenzoate, using a one-pot synthesis method . These studies suggest that the synthesis of this compound would likely involve multiple steps and could be optimized for large-scale production.
Molecular Structure Analysis
The molecular structure of methyl hydroxybenzoates can be determined using techniques such as single-crystal X-ray diffraction . Hirshfeld surface analysis can provide information on intermolecular interactions and crystal packing . Computational calculations using methods like Hartree Fock (HF) and Density Functional Theory (DFT) can complement experimental data, providing insights into the vibrational spectra and molecular orbitals .
Chemical Reactions Analysis
Methyl hydroxybenzoates can undergo various chemical reactions. For instance, methyl 5-pentafluorobenzoyl eicosatetraenoate is a stable product of the derivatization of methyl 5-hydroxyeicosatetraenoate with pentafluorobenzoic anhydride . This indicates that this compound could also potentially be used as a substrate for derivatization reactions to form stable products for analytical purposes.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl hydroxybenzoates can be characterized using various spectroscopic techniques. UV spectroscopy can be used for precise assays after chromatographic separation . The nonlinear-optical coefficients and refractive indices can be determined to understand the optical properties . Additionally, the antioxidant activity, spectroscopic, electronic, nonlinear optical (NLO), and thermodynamic properties of related compounds can be studied both experimentally and theoretically .
Scientific Research Applications
Metabolism and Excretion in Various Species
Research by Wold, Smith, and Williams (1973) on the metabolism and excretion of n-butyl 4-hydroxy-3,5-diiodobenzoate, a compound related to Methyl 5-hydroxy-2-iodobenzoate, reveals significant species variations. In their study, human subjects and various primate species, unlike rats and rabbits, excreted a metabolite known as 3,5-diiodoanisic acid, highlighting a distinct metabolic pathway in primates and humans (Wold, Smith, & Williams, 1973).
Chemical Synthesis and Pharmaceutical Applications
Laak and Scharf (1989) synthesized polysubstituted aromatic carboxylic acids, including compounds similar to this compound, found in calichemicin antibiotics. These syntheses are pivotal for understanding the chemical structure and potential applications of similar compounds in pharmaceuticals (Laak & Scharf, 1989).
Kucerovy et al. (1997) described the efficient large-scale synthesis of a compound closely related to this compound, highlighting its potential in treating hyperproliferative disorders and cancer. This suggests possible applications of this compound in similar therapeutic areas (Kucerovy et al., 1997).
Catalytic and Oxidation Reactions
Thottumkara, Bowsher, and Vinod (2005) demonstrated the catalytic use of o-iodoxybenzoic acid (IBX), related to this compound, in oxidation reactions. This study indicates the potential of this compound in catalysis and organic synthesis (Thottumkara, Bowsher, & Vinod, 2005).
Katritzky et al. (1987) explored the use of 2-iodoxybenzoic acids, similar to this compound, in catalyzing the hydrolysis of active phosphorus esters. This suggests the utility of this compound in similar hydrolysis reactions and as a potential decontamination agent (Katritzky et al., 1987).
properties
IUPAC Name |
methyl 5-hydroxy-2-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7IO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGKIYSJCDUOAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625115 | |
Record name | Methyl 5-hydroxy-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
358672-64-7 | |
Record name | Methyl 5-hydroxy-2-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40625115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 358672-64-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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